CBA

TRPM4 Ion Channel Pharmacology Patch-Clamp Electrophysiology

Generic TRPM4 inhibitors (9-phenanthrol, NBA) compromise experimental reproducibility through off-target effects and species-dependent variability. CBA resolves this with fully characterized selectivity-inactive against TRPM5, TRPM7, TRPM8, TRPV1, TRPV3, and TRPV6 at relevant concentrations. • Potent human TRPM4 inhibition (IC50 ~1.5 μM); complete blockade at 10-30 μM in patch-clamp. • Unique species specificity: potent on human TRPM4, no extracellular inhibition of mouse TRPM4-essential for human vs. rodent validation. • Does not alter smooth muscle contractility at ≤100 μM, unlike 9-phenanthrol. • Vendor-certified purity ≥98% (HPLC); DMSO solubility 68 mg/mL. Supplied as powder; store at -20°C for 3-year stability.

Molecular Formula C15H11Cl2NO4
Molecular Weight 340.2 g/mol
Cat. No. B1682559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBA
SynonymsTRPM4-IN-5;  TRPM4IN5;  TRPM4IN-5;  TRPM4-IN5;  TRPM4 IN-5
Molecular FormulaC15H11Cl2NO4
Molecular Weight340.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)Cl
InChIInChI=1S/C15H11Cl2NO4/c16-9-5-6-10(15(20)21)12(7-9)18-14(19)8-22-13-4-2-1-3-11(13)17/h1-7H,8H2,(H,18,19)(H,20,21)
InChIKeyCVQCJPCMPGKEDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CBA Chemical Profile and Key Identifiers


CBA (also designated TRPM4-IN-5 or Compound 5; CAS 351424-20-9) is a synthetic organic small molecule that functions as a selective blocker of the calcium-activated non-selective cation channel TRPM4 [1]. The compound is characterized by a molecular weight of 340.16 g/mol and a molecular formula of C15H11Cl2NO4 [1]. Vendor-certified purity exceeds 99.92% (HPLC) with validated solubility in DMSO (68 mg/mL, 199.9 mM) and ethanol (5 mg/mL), while being insoluble in water . Recommended storage conditions are -20°C for up to 3 years as a powder, with DMSO stock solutions stable at -20°C for up to 3 months .

Why Generic TRPM4 Inhibitor Substitution Fails


Substituting CBA with other TRPM4 inhibitors such as 9-phenanthrol, NBA, or flufenamic acid is scientifically unsound due to pronounced differences in selectivity, species specificity, and functional outcomes. While many compounds are marketed as TRPM4 blockers, only CBA demonstrates a fully characterized selectivity profile with demonstrated inactivity against TRPM5, TRPM7, TRPM8, TRPV1, TRPV3, and TRPV6 at relevant concentrations . Furthermore, CBA exhibits a unique species-dependent inhibition pattern: it potently blocks human TRPM4 (IC50 ~1.5 μM) but shows no extracellular inhibition of mouse TRPM4, instead increasing current at negative potentials [1]. This stands in stark contrast to NBA, which inhibits both human and mouse TRPM4, and 9-phenanthrol, which exhibits variable effects depending on application site [1]. In functional assays using guinea pig urinary bladder smooth muscle, CBA (up to 100 μM) displayed weak to no effect on contractions, whereas 9-phenanthrol produced robust inhibition [2]. These critical differences mean that experimental outcomes and conclusions are highly contingent on the specific TRPM4 inhibitor selected; generic substitution without verifying species and assay compatibility can lead to misinterpretation of TRPM4's physiological role.

Comparative Evidence: CBA vs. Key TRPM4 Blockers


TRPM4 Inhibition Potency Comparison

CBA exhibits superior potency in inhibiting human TRPM4 currents compared to the widely used reference compound 9-phenanthrol. In patch-clamp recordings from HEK293 cells expressing human TRPM4, CBA achieved an IC50 of 1.5 μM . In contrast, 9-phenanthrol displayed an IC50 of approximately 20 μM under comparable conditions [1]. This represents a >13-fold improvement in potency for CBA.

TRPM4 Ion Channel Pharmacology Patch-Clamp Electrophysiology

Selectivity Profiling Against Related TRP Channels

CBA demonstrates a clean selectivity profile against a panel of related TRP channels. In standardized assays, CBA showed no significant activity against TRPM5, TRPM7, TRPM8, TRPV1, TRPV3, and TRPV6 at concentrations up to 10-30 μM . In contrast, 9-phenanthrol, while also selective for TRPM4 over TRPM5, has been reported to inhibit TMEM16A channels with an IC50 of approximately 12 μM, indicating a secondary pharmacological target [1].

TRPM4 Selectivity Off-Target Effects Ion Channel Panel

Species-Dependent Activity: Human vs. Mouse TRPM4

CBA exhibits a striking species-dependent effect: it potently inhibits human TRPM4 but fails to inhibit mouse TRPM4 when applied extracellularly. In inside-out patch-clamp experiments on heterologously expressed channels, extracellular application of CBA (30 μM) reduced human TRPM4 current by >90%, while the same application had no inhibitory effect on mouse TRPM4 current; instead, it paradoxically increased current at negative holding potentials [1]. In contrast, NBA inhibited both human and mouse TRPM4 channels under identical conditions [1].

TRPM4 Species Specificity Translational Pharmacology Mouse Models

Functional Impact in Urinary Bladder Smooth Muscle

In functional assays using guinea pig urinary bladder smooth muscle (UBSM), CBA exhibits a distinct pharmacological profile compared to 9-phenanthrol and flufenamic acid (FFA). CBA (up to 100 μM) displayed no significant reduction (<20%) in spontaneous phasic, KCl-induced, or electrical field stimulated contractions, whereas 9-phenanthrol robustly inhibited all three contraction types [1]. Additionally, in patch-clamp recordings from UBSM cells, CBA (30 μM) did not affect membrane potential or voltage step-induced cation currents that were sensitive to 9-phenanthrol [1].

TRPM4 Smooth Muscle Physiology Urology Excitability

Potency in Colorectal Cancer Cell Models

In the HCT116 colorectal cancer cell line, CBA inhibits TRPM4 currents with an IC50 of 1.18 μM, as measured by whole-cell patch-clamp [1]. Under identical conditions, the related analog NBA exhibited an IC50 of 0.12 μM, making it approximately 10-fold more potent than CBA [1]. Another analog, LBA, had an IC50 of 1.84 μM [1]. Furthermore, while CBA effectively blocks TRPM4 currents, it was NBA, not CBA, that significantly altered cell proliferation and cell cycle progression in these cancer cells [1].

TRPM4 Colorectal Cancer Anticancer Pharmacology Cell Proliferation

Purity and Quality Control Comparison

Commercial preparations of CBA are available with rigorous quality control data. For example, the Selleck Chemicals product (Cat. No. S6070) is certified at 99.92% purity by HPLC and includes a Certificate of Analysis (CoA) confirming batch-specific purity and identity . In contrast, 9-phenanthrol and other analogs are often supplied at ≥95% purity without detailed impurity profiling. High purity is essential to ensure that observed biological effects are due to CBA itself and not confounding impurities.

Chemical Purity Quality Control TRPM4 Reproducibility

Optimal Use Cases and Alternative Selection


Human TRPM4 Electrophysiology in Heterologous Systems

CBA is the inhibitor of choice for electrophysiological studies on human TRPM4 channels expressed in HEK293, TsA-201, or other cell lines. Its IC50 of ~1.5 μM and lack of off-target activity on TRPM5/7/8 and TRPV1/3/6 ensure that observed current inhibition is specifically mediated by TRPM4 blockade. Use at 10-30 μM for complete inhibition in patch-clamp experiments.

TRPM4 Studies in Human Cancer Cell Lines

For researchers studying TRPM4's role in human prostate or colorectal cancer, CBA provides a well-characterized tool with an IC50 of 1.1-1.2 μM in these cells [1]. While NBA may be more potent in HCT116 cells (IC50 = 0.12 μM), CBA's broader selectivity data and low cytotoxicity make it suitable for longer-term assays where off-target effects must be minimized.

Human-Specific Translational Pharmacology

CBA's unique species specificity (potent on human TRPM4, no extracellular inhibition on mouse TRPM4) makes it an essential reagent for studies aiming to differentiate human vs. rodent TRPM4 physiology [2]. It is ideal for validating findings from human cell lines before moving to in vivo mouse models, and for identifying human-specific channel pharmacology.

Smooth Muscle Physiology with Minimal Contractility Impact

In contrast to 9-phenanthrol, CBA does not significantly alter guinea pig urinary bladder smooth muscle contractility or excitability at concentrations up to 100 μM [3]. This makes CBA the preferred TRPM4 blocker for experiments where the goal is to probe channel function without broadly disrupting muscle tone or spontaneous activity, or when 9-phenanthrol's off-target effects (e.g., TMEM16A inhibition) are a concern.

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